molecular formula C24H21BrN4O5 B12797574 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, (R)- CAS No. 84173-52-4

4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, (R)-

Cat. No.: B12797574
CAS No.: 84173-52-4
M. Wt: 525.4 g/mol
InChI Key: JQQNIHLLRBDHBI-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This specific compound is characterized by the presence of a bromophenyl group, a dihydroxypropyl group, and a nitrophenyl group, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction between a bromobenzene derivative and a boronic acid derivative.

    Attachment of the Dihydroxypropyl Group: The dihydroxypropyl group can be introduced through a nucleophilic substitution reaction involving an epoxide intermediate.

    Incorporation of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxypropyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a promising candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®-
  • 4(3H)-Quinazolinone, 3-(4-fluorophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®-
  • 4(3H)-Quinazolinone, 3-(4-methylphenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®-

Uniqueness

The uniqueness of 4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-(((2,3-dihydroxy-2-(4-nitrophenyl)propyl)amino)methyl)-, ®- lies in its specific combination of substituents. The presence of the bromophenyl group, dihydroxypropyl group, and nitrophenyl group imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

84173-52-4

Molecular Formula

C24H21BrN4O5

Molecular Weight

525.4 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[[[2,3-dihydroxy-2-(4-nitrophenyl)propyl]amino]methyl]quinazolin-4-one

InChI

InChI=1S/C24H21BrN4O5/c25-17-7-11-18(12-8-17)28-22(27-21-4-2-1-3-20(21)23(28)31)13-26-14-24(32,15-30)16-5-9-19(10-6-16)29(33)34/h1-12,26,30,32H,13-15H2

InChI Key

JQQNIHLLRBDHBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)CNCC(CO)(C3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC=C(C=C4)Br

Origin of Product

United States

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